

# 2-Bromo-4-chloro-6-nitrophenol comprehensive literature review

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## Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-nitrophenol**

Cat. No.: **B097502**

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An In-depth Technical Guide to **2-Bromo-4-chloro-6-nitrophenol**

## Introduction and Overview

**2-Bromo-4-chloro-6-nitrophenol** is a halogenated and nitrated aromatic organic compound. Its molecular structure, featuring a phenol ring substituted with bromine, chlorine, and a nitro group, makes it a compound of significant interest in synthetic chemistry. The strategic placement of these functional groups—a hydroxyl group, two different halogens, and a strongly electron-withdrawing nitro group—creates a versatile chemical intermediate with multiple reactive sites. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

The presence of these distinct functional groups allows for a wide array of chemical transformations, including electrophilic and nucleophilic substitutions, reduction of the nitro group, and cross-coupling reactions. These characteristics position **2-Bromo-4-chloro-6-nitrophenol** as a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).<sup>[1]</sup>

## Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes key identifiers and

computed properties for **2-Bromo-4-chloro-6-nitrophenol**.

Property	Value	Source
IUPAC Name	2-bromo-4-chloro-6-nitrophenol	<a href="#">[2]</a>
CAS Number	15969-10-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	252.45 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)Br)Cl	<a href="#">[2]</a>
InChI Key	POBOBTAMSJHELEX-UHFFFAOYSA-N	<a href="#">[2]</a>
XLogP3	4.1	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[2]</a>
Rotatable Bond Count	1	<a href="#">[2]</a>
Exact Mass	250.89848 Da	<a href="#">[2]</a> <a href="#">[4]</a>
Topological Polar Surface Area	66.1 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis and Manufacturing

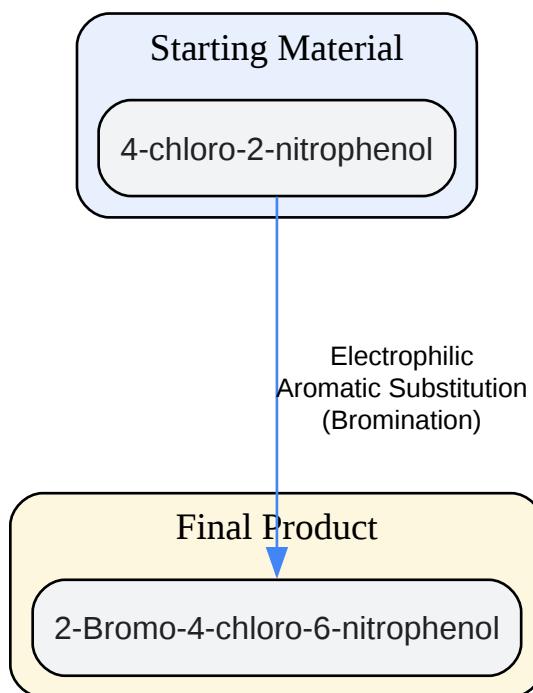
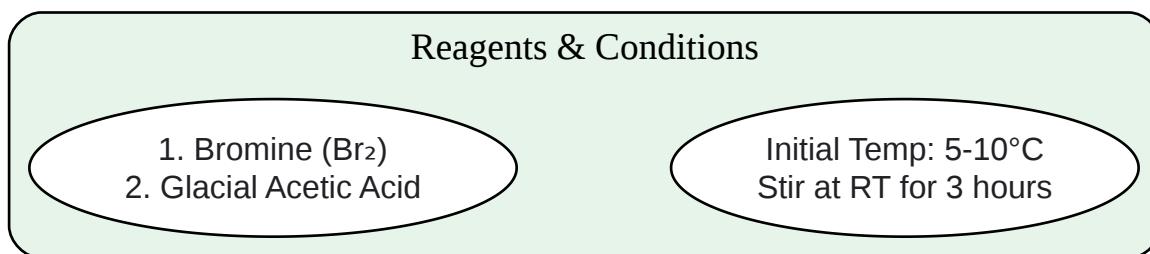
The most prevalent and well-documented method for synthesizing **2-Bromo-4-chloro-6-nitrophenol** is through the direct electrophilic bromination of 4-chloro-2-nitrophenol. This pathway offers a high-yield and relatively straightforward approach.

Causality Behind Experimental Choices:

- Starting Material: 4-chloro-2-nitrophenol is selected because the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups are already in the desired positions relative to each other. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong

deactivating meta-director. The incoming electrophile ( $\text{Br}^+$ ) is directed to the position ortho to the powerful hydroxyl activator and meta to the nitro group, which corresponds to position 6.

- Solvent: Glacial acetic acid is a common solvent for halogenation reactions. It is polar enough to dissolve the starting material and reagents but is less reactive than the aromatic ring, preventing unwanted side reactions.
- Reagent: Elemental bromine ( $\text{Br}_2$ ) is the source of the electrophile.
- Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction, minimizing the formation of poly-brominated byproducts.<sup>[4][5]</sup> The temperature is then allowed to rise to ensure the reaction proceeds to completion.<sup>[4][5]</sup>



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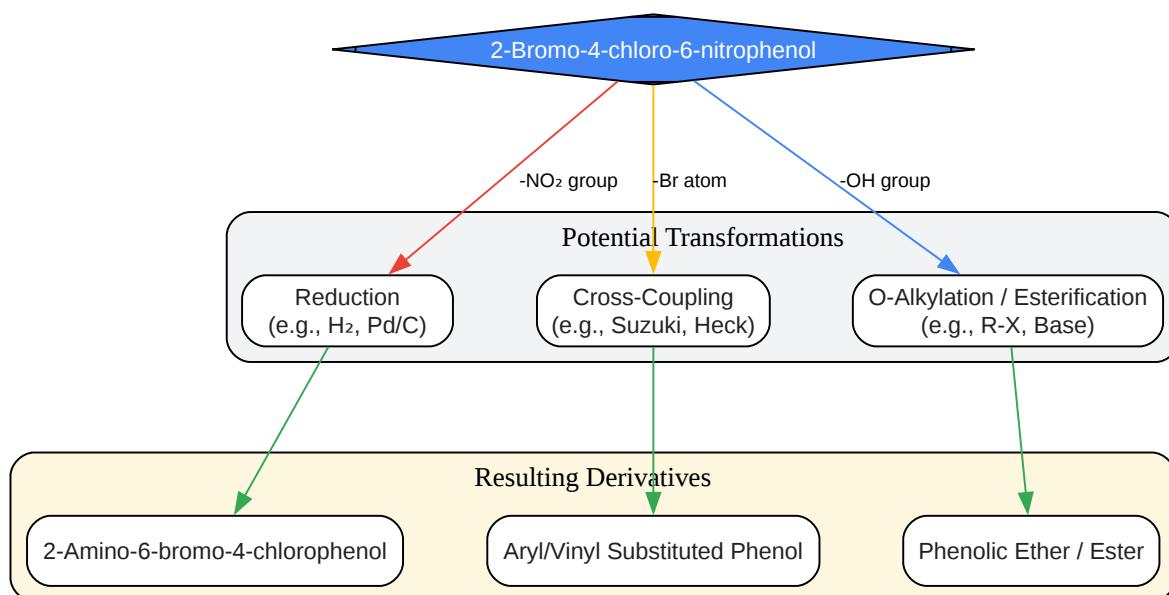
*Synthetic pathway for **2-Bromo-4-chloro-6-nitrophenol**.*

An alternative reported synthesis involves the nitration of 4-chloro-2-bromophenol using sodium nitrate and concentrated sulfuric acid.[\[4\]](#)

## Reactivity and Mechanistic Insights

The chemical behavior of **2-Bromo-4-chloro-6-nitrophenol** is dictated by its array of functional groups, making it a versatile intermediate.

- Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is available for O-alkylation to form ethers or esterification reactions.
- Nitro Group (-NO<sub>2</sub>): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH<sub>2</sub>).<sup>[1]</sup> This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can undergo a vast number of subsequent reactions, such as diazotization or amide bond formation.
- Halogen Atoms (-Br, -Cl): The bromine atom is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.<sup>[1]</sup> Generally, the C-Br bond is more reactive and susceptible to cleavage in these reactions than the more stable C-Cl bond, allowing for selective functionalization. The bromine atom is also more readily eliminated than chlorine during certain electrophilic processes.<sup>[6]</sup>

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*Reactivity map showing the versatility of the core molecule.*

## Applications in Research and Development

While specific, large-scale industrial applications for **2-Bromo-4-chloro-6-nitrophenol** are not widely documented, its true value lies in its role as a versatile intermediate in organic synthesis. [6]

- **Building Block in Complex Synthesis:** The multiple, selectively addressable functional groups make it an ideal starting point for synthesizing complex molecules with precise substitution patterns.[6]
- **Pharmaceutical Intermediate Potential:** Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, the closely related 2-Bromo-6-nitrophenol is a documented precursor in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1] This highlights the potential utility of **2-Bromo-4-chloro-6-nitrophenol** in constructing novel pharmaceutical candidates where its specific substitution pattern could be advantageous for modulating biological activity or physicochemical properties. Halogenated intermediates containing bromine, chlorine, and fluorine are known to be utilized in multi-step API synthesis across various therapeutic areas, including antidiabetics and antihypertensives.[7]

## Safety and Handling

Proper handling of **2-Bromo-4-chloro-6-nitrophenol** is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2]

- **GHS Hazard Statements:**
  - H302: Harmful if swallowed.[2]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]

- Precautionary Measures:
  - Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2][8]
  - First Aid: If swallowed, call a poison center or doctor.[9] If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[3][8] If inhaled, move the person into fresh air.[3]
  - Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[9]
  - Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

## Detailed Experimental Protocol: Synthesis

The following protocol is a synthesized methodology based on literature procedures for the bromination of 4-chloro-2-nitrophenol.[4][5]

Objective: To synthesize **2-Bromo-4-chloro-6-nitrophenol**.

Materials:

- 4-chloro-2-nitrophenol (1.0 eq.)
- Bromine (1.1 eq.)
- Glacial Acetic Acid
- Ice-water bath
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ethyl acetate (for extraction)
- Sodium sulfate (for drying)

- Büchner funnel and filter paper

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol (e.g., 3.12 g, 18.0 mmol) in glacial acetic acid (e.g., 25 mL).  
[\[4\]](#)
- Cooling: Cool the solution to between 5-10°C using an ice-water bath.
- Bromine Addition: Slowly add bromine (e.g., 1.0 mL, 19.7 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at or below 10°C during the addition.[\[4\]](#)[\[5\]](#)
- Reaction: After the addition is complete, continue stirring the mixture at 10°C for 30 minutes.  
[\[4\]](#)
- Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[\[4\]](#)[\[5\]](#)
- Quenching & Precipitation: Dilute the reaction mixture by pouring it into a beaker of ice-water. A yellow-orange precipitate of the product should form immediately.[\[4\]](#)[\[5\]](#)
- Isolation (Method A - Filtration): Vigorously stir the suspension and then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with water until the filtrate is near neutral pH, and then wash with a small amount of cold heptane.[\[4\]](#)[\[5\]](#)
- Isolation (Method B - Extraction): Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 30 mL).[\[4\]](#) Combine the organic layers.
- Drying: Dry the filtered solid under high vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.[\[4\]](#)
- Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by recrystallization. A yield of 76-95% can be expected.[\[4\]](#)[\[5\]](#)

- Analysis: Confirm product identity and purity using techniques such as GC-MS, LC-MS, NMR, or by melting point determination.[4][5]

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